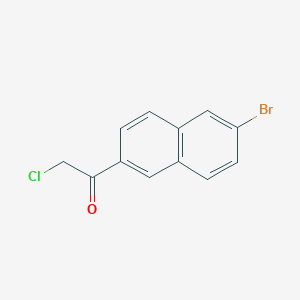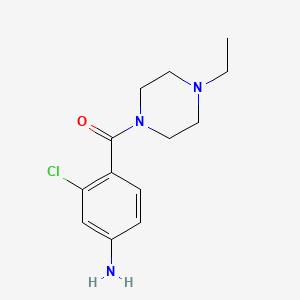![molecular formula C15H12N2O B13879685 1-[2-(Benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-08-7](/img/structure/B13879685.png)
1-[2-(Benzimidazol-1-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzimidazol-1-yl)phenyl]ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a phenyl group through an ethanone linkage, making it a unique and versatile compound in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Benzimidazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethylformamide, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzimidazol-1-yl)phenyl]ethanone has been widely studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzimidazol-1-yl)phenyl]ethanone can be compared with other benzimidazole derivatives, such as:
2-(4-(1H-Benzimidazol-2-yl)phenyl)ethanone: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Known for its anticancer properties, this compound has a different linkage between the benzimidazole and phenyl groups.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Exhibits antimicrobial activity and is structurally more complex due to additional functional groups.
The uniqueness of this compound lies in its specific ethanone linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
25700-08-7 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-[2-(benzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-2-4-8-14(12)17-10-16-13-7-3-5-9-15(13)17/h2-10H,1H3 |
InChI-Schlüssel |
YWXGJMQPRTYVFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


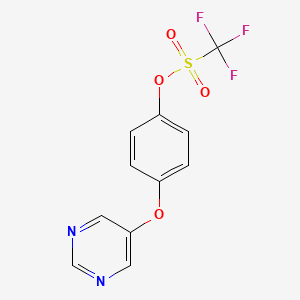
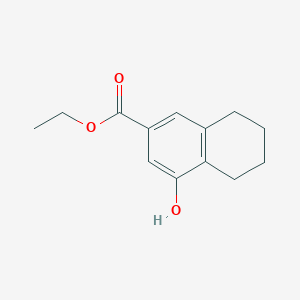
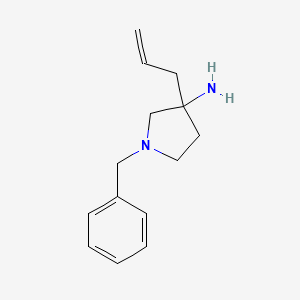
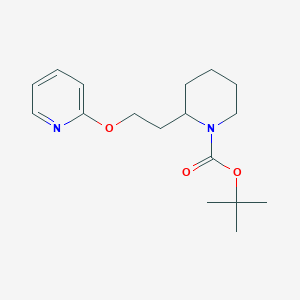
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
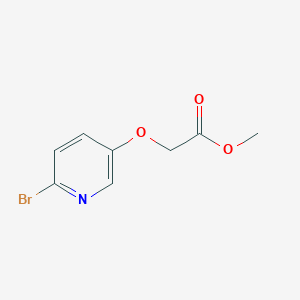
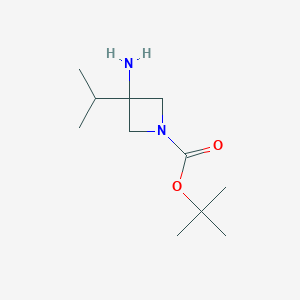
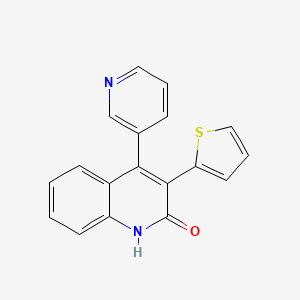
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)
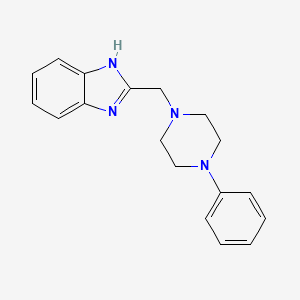

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)
